

Norbaeocystin: A Technical Guide for Researchers

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An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of a Key Psilocybin Analogue

Abstract

Norbaeocystin, a naturally occurring tryptamine alkaloid and a close analogue of psilocybin, is a compound of increasing interest within the scientific community.[1][2] Found as a minor constituent in most species of psilocybin-containing mushrooms, it is a structural precursor in the biosynthesis of more widely known psychedelic compounds.[3] This document provides a comprehensive technical overview of **norbaeocystin**, detailing its chemical structure, physicochemical properties, and known biological activities. It includes detailed experimental protocols for its synthesis and isolation, and visualizes its metabolic pathway and potential experimental workflows. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this intriguing molecule.

Chemical Structure and Identification

Norbaeocystin, chemically known as 4-phosphoryloxytryptamine (4-PO-T), is a derivative of tryptamine.[1] Its structure is characterized by an indole ring system, a substituted ethylamine side chain, and a phosphate group at the 4-position of the indole nucleus.[4] It is the N-demethylated derivative of baeocystin and a phosphorylated form of 4-hydroxytryptamine (4-HT).

Table 1: Chemical Identifiers for Norbaeocystin



Identifier	Value	
IUPAC Name	[3-(2-aminoethyl)-1H-indol-4-yl] dihydrogen phosphate	
CAS Number	21420-59-7	
PubChem CID	9795063	
ChEBI ID	CHEBI:139479	
UNII	C8CA0W9FJ9	
InChI	InChI=1S/C10H13N2O4P/c11-5-4-7-6-12-8-2-1- 3-9(10(7)8)16-17(13,14,15)/h1-3,6,12H,4- 5,11H2,(H2,13,14,15)	
InChlKey	IKQGYCWFBVEAKF-UHFFFAOYSA-N	
SMILES	NCCc1c[nH]c2cccc(OP(=O)(O)O)c12	

Physicochemical Properties

The physicochemical properties of **norbaeocystin** are crucial for its handling, formulation, and understanding its biological fate. While extensive experimental data is still emerging, key properties have been computationally predicted and experimentally determined.

Table 2: Physicochemical Properties of Norbaeocystin

Property	Value	Source
Molecular Formula	C10H13N2O4P	PubChem
Molecular Weight	256.19 g/mol	PubChem
Appearance	Crystalline solid	Cayman Chemical
Solubility	Slightly soluble in PBS (pH 7.2)	Cayman Chemical
λmax	219 nm	Cayman Chemical
XLogP3-AA	-2.6	PubChem



Experimental Protocols

The study of **norbaeocystin** necessitates reliable methods for its isolation from natural sources and its chemical or biosynthetic production.

Isolation from Psilocybe baeocystis

The first isolation of **norbaeocystin** was reported by Leung and Paul in 1968 from the mushroom Psilocybe baeocystis. The general protocol involves the following steps:

- Extraction: Dried and powdered mushroom material is subjected to solvent extraction to create a crude extract enriched with psilocybin derivatives.
- Chromatographic Separation: The crude extract is then purified using chromatographic techniques to separate norbaeocystin from other alkaloids like psilocybin and baeocystin.

Chemical Synthesis

A general method for the synthesis of **norbaeocystin** and other tryptamines found in hallucinogenic mushrooms was developed by Sherwood et al. in 2020. A high-level overview of this synthetic route is as follows:

- Acyl Chloride Formation: The synthesis begins with the reaction of 4-acetoxyindole with oxalyl chloride to form an acyl chloride.
- Amide Formation: The resulting acyl chloride is then reacted with a suitable amine, such as
 N-benzylmethylamine or dibenzylamine, to produce the corresponding ketoamide.
- Reduction: The ketoamide is reduced using a reducing agent like lithium aluminum hydride (LAH) in an appropriate solvent such as tetrahydrofuran (THF).
- Hydrogenolysis and Precipitation: The final steps involve catalytic hydrogenolysis, followed
 by filtration, solvent removal, and precipitation by adjusting the pH to yield the solid
 norbaeocystin product. A key advantage of this method is the ability to isolate the final
 product by precipitation, which can eliminate the need for chromatographic purification.

Biosynthesis using Engineered E. coli



A novel platform for the scalable production of **norbaeocystin** has been developed using genetically engineered E. coli. This biosynthetic approach offers a more resource-efficient alternative to chemical synthesis.

- Strain Engineering: An E. coli strain capable of producing psilocybin is modified by removing the gene that encodes for the enzyme PsiM, which is responsible for the final methylation steps to produce psilocybin. This results in a strain where **norbaeocystin** is the end product of the biosynthetic pathway.
- Fermentation and Production: The engineered E. coli is cultured in a bioreactor under optimized conditions to achieve high-level production of norbaeocystin.
- Purification: Norbaeocystin is purified from the culture broth through a series of steps
 including centrifugation, filtration, drying, and washing with solvents like ethanol or methanol
 to remove impurities.

Biological Activity and Signaling Pathways

Norbaeocystin's biological activity is a subject of ongoing research, with current evidence suggesting it may have therapeutic potential without inducing hallucinogenic effects.

Metabolism and Bioavailability

Norbaeocystin is considered a prodrug of 4-hydroxytryptamine (4-HT). In the body, it is believed to be dephosphorylated by alkaline phosphatase to its active metabolite, 4-HT. Studies using a blood-brain barrier mimetic have shown that 4-HT can cross this barrier to a similar degree as psilocin, the active metabolite of psilocybin.

Receptor Interactions and Pharmacological Effects

The dephosphorylated metabolite of **norbaeocystin**, 4-HT, has been shown to be a potent agonist at the serotonin 5-HT_{2a} receptor, with an efficacy similar to that of psilocin and norpsilocin in in vitro assays. Despite this, **norbaeocystin** itself does not induce the head-twitch response in rodents, a behavioral proxy for psychedelic effects. This suggests that **norbaeocystin** may not be hallucinogenic.





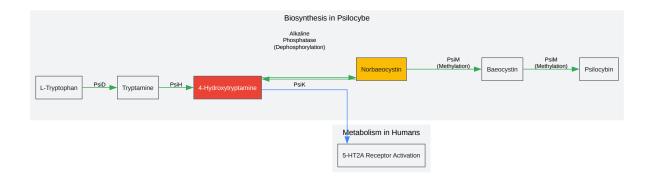


Interestingly, like psilocybin, **norbaeocystin** has demonstrated positive outcomes in the forced swim test in rats, a model used to screen for antidepressant effects. This finding points to a potential therapeutic application for **norbaeocystin** as a non-hallucinogenic antidepressant. One hypothesis for the lack of psychedelic effects, despite 5-HT_{2a} receptor agonism, is the potential for biased agonism, where the compound preferentially activates certain downstream signaling pathways (e.g., β -arrestin) over others that are linked to hallucinogenic activity.

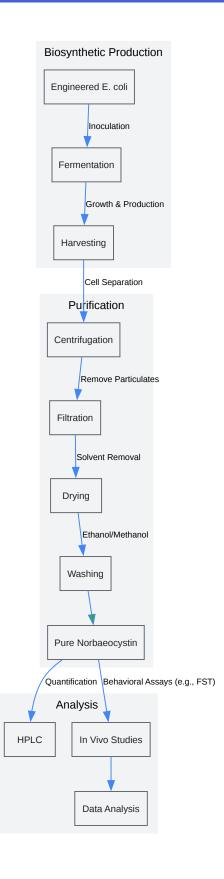
It has also been theorized that **norbaeocystin** could contribute to an "entourage effect" in psychedelic mushrooms by modulating the metabolism of psilocybin. By competing for metabolizing enzymes like monoamine oxidase (MAO), **norbaeocystin** might slow the breakdown of psilocin, thereby potentiating the overall psychedelic experience.

Visualizations Biosynthetic and Metabolic Pathway of Norbaeocystin









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